molecular formula C20H27N5O4 B11778962 tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B11778962
M. Wt: 401.5 g/mol
InChI Key: XAKICYXMHUHACE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrazole moiety, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of tert-butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow chemistry techniques and automated synthesis platforms .

Chemical Reactions Analysis

tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with polar regions of the target protein, while the pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with aromatic residues in the active site . These interactions can modulate the activity of the target protein, leading to various biological effects .

Properties

IUPAC Name

tert-butyl 4-[2-(4-ethoxycarbonylpyrazol-1-yl)pyridin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-5-28-18(26)15-13-22-25(14-15)17-12-16(6-7-21-17)23-8-10-24(11-9-23)19(27)29-20(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKICYXMHUHACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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